An In-depth Technical Guide to (1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Properties and Applications
An In-depth Technical Guide to (1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Properties and Applications
This guide provides a comprehensive technical overview of (1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, a chiral synthetic building block of significant interest to researchers and professionals in drug discovery and development. By leveraging the foundational importance of the 1-aminotetralin scaffold and the strategic incorporation of a fluorine atom, this compound emerges as a valuable tool in medicinal chemistry. This document delves into its chemical properties, plausible synthetic routes, analytical characterization, and its potential applications, grounding all claims in established scientific principles.
Introduction: The Strategic Value of a Fluorinated Aminotetralin
The 1-aminotetralin core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1] Its rigid, partially saturated structure provides a well-defined three-dimensional geometry for interacting with biological targets. The primary amine offers a key site for further functionalization, while the aromatic ring allows for modulation of electronic and steric properties. A notable example of its therapeutic importance is Sertraline, a selective serotonin reuptake inhibitor (SSRI) built upon a substituted tetralin framework.
The subject of this guide, (1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, introduces two critical modifications to this core structure:
-
Stereochemistry (1S): The amine is fixed in the (S) configuration. For chiral molecules interacting with chiral biological systems (like enzymes and receptors), a single enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects. Controlling this stereocenter is paramount in modern drug design.
-
Fluorine Substitution (6-Fluoro): The incorporation of a fluorine atom at the 6-position of the aromatic ring is a strategic choice. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, including metabolic stability, membrane permeability, and binding affinity to target proteins, without significantly increasing steric bulk.[2][3] This strategy is widely employed to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5][6]
This guide will explore the confluence of these features, providing a technical foundation for scientists utilizing this molecule in their research endeavors.
Physicochemical and Structural Properties
While extensive experimental data for this specific chiral compound is not widely published, its properties can be reliably inferred from its constituent parts and data available for analogous structures. The key identifiers and expected properties are summarized below.
| Property | Value / Description | Source / Basis |
| Molecular Formula | C₁₀H₁₂FN | [7] |
| Molecular Weight | 165.21 g/mol | [7] |
| Appearance | Expected to be a liquid or low-melting solid at room temperature. | Inferred from parent compounds. |
| Boiling Point | Estimated >250 °C | Extrapolated from the non-fluorinated parent compound, (S)-1-aminotetralin (250 °C). |
| Density | Estimated ~1.0-1.1 g/mL | Extrapolated from the non-fluorinated parent compound, (S)-1-aminotetralin (1.010 g/mL at 25 °C). |
| pKa (of Amine) | Estimated 9.0 - 10.0 | Typical range for primary benzylic amines. The electron-withdrawing fluorine may slightly decrease basicity. |
| LogP (Octanol/Water) | Estimated 1.5 - 2.5 | Calculated for similar structures. Fluorine substitution generally increases lipophilicity. |
| Stereochemistry | (1S) configuration at the C1 position. | Specified by name. |
| InChI Key (Racemic) | WEVSXXAELLQXOQ-UHFFFAOYSA-N | [7] |
Stereoselective Synthesis: Accessing the (1S) Enantiomer
The synthesis of enantiomerically pure 1-aminotetralins is a critical challenge. The most common and effective strategy involves the asymmetric reductive amination of the corresponding tetralone precursor, 6-fluoro-1-tetralone. This approach builds the chiral center in the key amine-introducing step.
A scientifically sound, field-proven methodology would involve a chiral Brønsted acid catalyst, such as a derivative of phosphoric acid, in conjunction with a mild reducing agent like a Hantzsch ester. This catalytic cycle generates a chiral iminium intermediate, which is then reduced stereoselectively from one face to yield the desired (S)-enantiomer.
Proposed Synthetic Workflow
The overall transformation can be visualized as a two-step process starting from the commercially available 6-fluoro-1-tetralone.
Caption: Proposed asymmetric reductive amination workflow.
Representative Experimental Protocol
Objective: To synthesize (1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine from 6-fluoro-1-tetralone.
Materials:
-
6-Fluoro-1-tetralone
-
Ammonium acetate (Ammonia source)
-
Hantzsch ester (e.g., Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)
-
Toluene (Anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-fluoro-1-tetralone (1.0 eq), ammonium acetate (1.5 eq), Hantzsch ester (1.2 eq), and the chiral phosphoric acid catalyst (0.05 eq).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a starting material concentration of approximately 0.1 M.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting tetralone is consumed. Rationale: This is a one-pot reaction where the ketone first forms an imine with ammonia in equilibrium, which is then asymmetrically reduced.
-
Workup: Cool the reaction mixture to room temperature. Dilute with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). Rationale: The aqueous wash removes the catalyst, unreacted ammonia source, and other water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amine by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine). Rationale: Triethylamine is added to the eluent to prevent the basic amine product from tailing on the acidic silica gel.
-
Characterization: Characterize the final product by NMR, IR, and mass spectrometry. Determine enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).
Analytical and Spectroscopic Characterization
Proper structural elucidation is essential for validating the identity and purity of the synthesized compound. While specific spectra are not publicly available, the expected features can be reliably predicted.
Nuclear Magnetic Resonance (¹H and ¹³C NMR)
The NMR spectra of aminotetralins can be complex due to overlapping signals in the aliphatic region.[8][9]
-
¹H NMR:
-
Aromatic Region (δ 6.8-7.2 ppm): Expect three signals corresponding to the protons on the fluorinated benzene ring. The fluorine atom will introduce complex splitting patterns (coupling) to the adjacent aromatic protons.
-
C1-Proton (δ ~4.0-4.2 ppm): The proton attached to the same carbon as the amine (H-1) will appear as a multiplet, shifted downfield by the adjacent nitrogen.
-
Aliphatic Protons (δ ~1.5-3.0 ppm): The six protons on C2, C3, and C4 will appear as a series of complex, overlapping multiplets.
-
Amine Protons (δ ~1.5-2.5 ppm): The NH₂ protons will typically appear as a broad singlet. This signal's position is concentration-dependent and will exchange with D₂O.
-
-
¹³C NMR:
-
Aromatic Carbons (δ 110-145 ppm): Expect six signals. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and appear as a doublet. Other aromatic carbons will also show smaller C-F couplings.
-
C1-Carbon (δ ~45-55 ppm): The carbon bearing the amino group.
-
Aliphatic Carbons (δ ~20-40 ppm): Three signals for C2, C3, and C4.
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
-
N-H Stretching (3300-3500 cm⁻¹): As a primary amine, two distinct, sharp-to-medium bands are expected in this region, corresponding to the asymmetric and symmetric N-H stretches.
-
C-H Stretching (2800-3000 cm⁻¹): Bands corresponding to aliphatic and aromatic C-H bonds.
-
N-H Bending (1580-1650 cm⁻¹): A characteristic bending vibration (scissoring) for the -NH₂ group.
-
C-F Stretching (~1200-1250 cm⁻¹): A strong absorption band characteristic of the aryl-fluoride bond.
Potential Applications in Drug Discovery
The structural features of (1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine make it a highly attractive building block for targeting the central nervous system (CNS).
Serotonin and Dopamine Transporter Ligands
The 1-aminotetralin scaffold is a well-established pharmacophore for monoamine transporters. Sertraline, for example, is a potent SSRI. By using (1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine as a starting point, medicinal chemists can synthesize novel derivatives to explore structure-activity relationships (SAR) at the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The fluorine atom can serve to:
-
Block Metabolism: Aromatic hydroxylation is a common metabolic pathway. A fluorine atom at the 6-position can block this site, potentially increasing the compound's half-life.[10]
-
Modulate Receptor Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, influencing key interactions (e.g., cation-π or hydrogen bonding) with the transporter binding site.
Caption: Hypothetical binding mode at a monoamine transporter.
Safety, Handling, and Storage
As a research chemical, a full toxicological profile is not available. However, based on analogous compounds, appropriate precautions must be taken.
-
Hazard Classification (Inferred): Likely to be classified as harmful if swallowed, and causing skin and eye irritation or damage.[11] Handle with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves. All handling should be performed in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
(1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine represents a sophisticated chemical tool for drug discovery. Its value is derived not just from the proven 1-aminotetralin scaffold, but from the precise stereochemical control and the strategic placement of a fluorine atom. This combination allows for the development of novel compounds with potentially enhanced potency, selectivity, and metabolic stability. This guide has provided a framework for its synthesis, characterization, and application, empowering researchers to leverage its unique properties in the pursuit of next-generation therapeutics, particularly within the realm of CNS disorders.
References
-
Schuisky, P., Federsel, H. J., & Tian, W. (2012). Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations. The Journal of Organic Chemistry, 77(13), 5503–5514. [Link]
-
PubChem. (n.d.). 1-Aminotetralin, (R)-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). 1-Aminotetralin. Retrieved from [Link]
-
PubChem. (n.d.). 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Park, D. Y., Kim, K., & Cheon, C. H. (2018). Enantioselective Synthesis of β‐Aminotetralins via Chiral Phosphoric Acid‐catalyzed Reductive Amination of β‐Tetralones. Advanced Synthesis & Catalysis, 360(3), 462-467. [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
Roy, C., Li, T., Krasik, P., et al. (2002). Synthesis and Structure--Activity Relationship of Novel Aminotetralin Derivatives With High Micro Selective Opioid Affinity. Bioorganic & Medicinal Chemistry Letters, 12(21), 3141-3. [Link]
-
Silverman, R. B., & Nanavati, S. M. (1992). Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors. Journal of Medicinal Chemistry, 35(23), 4243-4247. [Link]
-
Singh, R., Kaur, M., & Singh, V. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Journal of Biomolecular Structure and Dynamics, 1-28. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Royal Society of Chemistry. (2014). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications. [Link]
-
Iram, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
-
PubMed. (2012). Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations. [Link]
-
Ali, M. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
-
ACS Publications. (2013). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2019). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. [Link]
Sources
- 1. 1-Aminotetralin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | CymitQuimica [cymitquimica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1-Aminotetralin, (R)- | C10H13N | CID 7058072 - PubChem [pubchem.ncbi.nlm.nih.gov]
